B3PyMPM

Catalog No.
S3280750
CAS No.
925425-96-3
M.F
C37H26N6
M. Wt
554.657
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
B3PyMPM

CAS Number

925425-96-3

Product Name

B3PyMPM

IUPAC Name

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine

Molecular Formula

C37H26N6

Molecular Weight

554.657

InChI

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3

InChI Key

XIVCFIYEIZBYMX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

Solubility

not available

Emitting Layer Material:

B3PyMPM exhibits thermally activated delayed fluorescence (TADF), a process that allows for efficient light emission from organic molecules. This property makes it a valuable candidate for the emitting layer in OLEDs. Studies have demonstrated that B3PyMPM can achieve high external quantum efficiencies (EQEs), a measure of how efficiently electrical energy is converted into light, in OLED devices [1, 2].

Sources* [1] Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (OLEDs): Materials and Applications: * [2] Highly Efficient OLEDs: Materials Based on Thermally Activated Delayed Fluorescence:

Investigation of Molecular Orientation:

The orientation of B3PyMPM molecules within the OLED device can significantly impact its performance. Researchers use B3PyMPM to study the influence of molecular orientation on emission characteristics and device efficiency. By analyzing factors like film morphology and device structure, scientists can optimize OLED design for better light output and color purity [3].

Source* [3] Molecular Orientation and Emission Characteristics of Ir Complexes in TADF OLEDs:

B3PyMPM, or 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a novel compound utilized primarily in organic light-emitting diode (OLED) technology. It features a core structure based on 2-methylpyrimidine with four pyridine pendants, making it electron-deficient and suitable for use as an electron transport layer and hole-blocking layer material in OLED devices. The compound exhibits a molecular weight of 554.64 g/mol and has a chemical formula of C₃₇H₂₆N₆. Its unique structural properties allow it to form both intramolecular and intermolecular hydrogen bonds, which enhance film morphology and charge mobility in electronic applications .

In OLEDs, B3PyMPM functions as an electron transporting layer (ETL) or a hole-blocking layer (HBL) []. The electron-deficient nature allows for efficient transport of electrons towards the emissive layer. Additionally, the energy levels of B3PyMPM can block holes (positively charged carriers) from reaching the electron transporting layer, improving device performance [].

In TADF devices, B3PyMPM co-hosts TCTA molecules. Through exciplex formation, excited state interactions between B3PyMPM and TCTA molecules enable efficient light emission via a TADF process [].

Typical of materials used in OLEDs. These reactions include:

  • Exciton Formation: In OLEDs, B3PyMPM can form exciplexes with other materials, facilitating efficient energy transfer.
  • Charge Transport: The compound's electron-deficient nature allows it to effectively transport electrons while blocking holes, thus optimizing device performance.
  • Degradation Mechanisms: Under operational conditions, B3PyMPM may undergo degradation due to factors like heat and light exposure, which can lead to changes in its electronic properties and performance .

B3PyMPM can be synthesized through several methods:

  • Condensation Reactions: The synthesis typically involves the condensation of appropriate pyridine derivatives with a methylpyrimidine precursor.
  • Substitution Reactions: Various substitution reactions may be employed to introduce the pyridine moieties onto the methylpyrimidine core.
  • Purification Techniques: Post-synthesis, purification methods such as sublimation are often used to obtain high-purity samples suitable for electronic applications .

B3PyMPM is primarily used in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron transport layer and hole-blocking layer material, it enhances device efficiency and performance.
  • Thermally Activated Delayed Fluorescence Devices: It serves as an exciplex-forming co-host when paired with other materials, significantly improving fluorescence efficiency .
  • Organic Electronics: Its unique properties make it suitable for various applications in organic semiconductors and electronic devices.

Studies on B3PyMPM's interactions primarily focus on its role within OLED structures. It has been observed that:

  • B3PyMPM forms stable exciplexes with other compounds like thermally activated delayed fluorescence materials, contributing to improved light emission characteristics.
  • The intermolecular hydrogen bonding within B3PyMPM films enhances charge mobility and film morphology, which are critical for device efficiency .

B3PyMPM is structurally related to several other compounds that share similar functionalities but differ in their specific properties. Here are some notable comparisons:

Compound NameStructureKey FeaturesDifferences
B2PymPm4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidineElectron-deficient; used in OLEDsDifferent pyridine substitution pattern affects electronic properties
B4PymPm4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidineSimilar application in OLEDsVarying electron affinity due to different substitution
TAPC1-(4-(bis(4-(diphenylamino)phenyl))phenyl)-1H-benzimidazoleUsed as a hole transport materialDifferent core structure enhances hole mobility

B3PyMPM's unique combination of molecular structure and properties makes it particularly effective for specific applications in organic electronics that require precise charge transport characteristics .

XLogP3

6.2

Dates

Modify: 2023-08-19

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